molecular formula C15H12ClIN2O2 B5549014 2-(3-chlorophenoxy)-N'-[(E)-(4-iodophenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(4-iodophenyl)methylidene]acetohydrazide

Cat. No.: B5549014
M. Wt: 414.62 g/mol
InChI Key: VQQBZXDQYIEYLZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N'-[(E)-(4-iodophenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C15H12ClIN2O2 and its molecular weight is 414.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-chlorophenoxy)-N'-(4-iodobenzylidene)acetohydrazide is 413.96320 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : The compound has been used as a starting material for synthesizing various heterocyclic compounds, including thiosemicarbazides and oxadiazoles, with potential biological activities (Bekircan et al., 2015).
  • Mechanochemical Syntheses : It served as a basis for the solid-state ball milling synthesis of metal complexes, highlighting a green strategy for chemical synthesis (Fekri & Zaky, 2014).
  • Theoretical and Experimental Analysis : The compound and its derivatives have been characterized using spectroscopic techniques and computational simulations for potential applications in material science (Polo-Cerón et al., 2021).

Biological and Medicinal Applications

  • Antimicrobial and Antiproliferative Activities : Derivatives of this compound have been synthesized and evaluated for antimicrobial and antiproliferative activities against various cancer cells (Patel et al., 2009).
  • Antioxidant Activities : Studies have also been conducted to evaluate the antioxidant activities of similar compounds, indicating potential therapeutic applications (Jin et al., 2006).

Environmental Applications

  • Degrading Environmental Pollutants : Research has explored the degradation of chlorophenols, a related compound, in various environmental contexts, such as in water treatment processes (Brillas et al., 1998).
  • Study of Non-Covalent Interactions in Materials Architecture : The compound's derivatives have been examined for their role in the formation of non-covalent interactions, crucial for material architecture and design (Khalid et al., 2021).

Analytical Chemistry

  • Analysis of Chemical Formulations : Similar compounds have been analyzed in older chemical formulations for the presence of environmental contaminants, contributing to the field of analytical chemistry (Norström et al., 1979).

Material Science

  • Synthesis and Characterization of Copper Complexes : Research has involved the synthesis and characterization of novel copper complexes based on this compound, advancing the understanding of metal-organic interactions (Wang & Lian, 2015).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(4-iodophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQBZXDQYIEYLZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.